molecular formula C11H10S B1608754 2-(2-Methylphenyl)thiophene CAS No. 99846-56-7

2-(2-Methylphenyl)thiophene

Cat. No.: B1608754
CAS No.: 99846-56-7
M. Wt: 174.26 g/mol
InChI Key: MXPZKSOVGFZLSQ-UHFFFAOYSA-N
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Description

“2-(2-Methylphenyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless, flammable liquid . It has a molecular mass of 84.14 g/mol, and its density is 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

2-(2-Methylphenyl)thiophene has potential applications in various fields of scientific research. In the pharmaceutical industry, it has been found to exhibit antitumor and anti-inflammatory activities. Additionally, it has been used as a building block in the synthesis of various biologically active compounds. In the field of materials science, this compound has been used as a precursor for the synthesis of conducting polymers and organic semiconductors. It has also been used as a dopant in organic light-emitting diodes (OLEDs).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Methylphenyl)thiophene in lab experiments is its ease of synthesis. Additionally, it exhibits good solubility in common organic solvents, making it easy to handle. However, one of the limitations of using this compound is its relatively low stability, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-Methylphenyl)thiophene. One of the areas of interest is its potential as a building block for the synthesis of new biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the fields of materials science and electronics. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new compounds with improved properties.

Safety and Hazards

Thiophene derivatives should be handled with care. They can be harmful if swallowed or in contact with skin . They may cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(2-methylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPZKSOVGFZLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393691
Record name 2-(2-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99846-56-7
Record name 2-(2-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium carbonate (5 ml., 2M aqueous solution) followed by 2-methylphenylboronic acid (0.294 g, 2.4 mmol) were added to a solution of 2-bromothiophene (0.542 g, 2 mmol) and tetrakis(triphenylphosphine)palladium(O) (100 mg) in toluene (5 ml) and ethanol (5 ml) under nitrogen. The mixture was refluxed for 2 hours, cooled to room temperature and extracted with ethyl acetate (2×50 ml). The combined organic layers was dried over MgSO4 and evaporated. The residue was flash chromatographed on silica gel using hexane as eluent to afford 1.2 g of 2-(2-tolyl)thiophene as a colorless gum.
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5 mL
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0.542 g
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5 mL
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5 mL
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100 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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